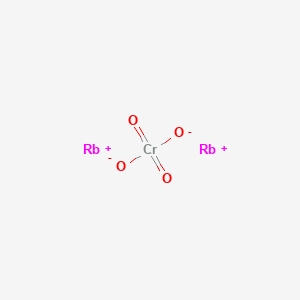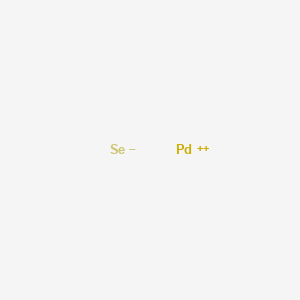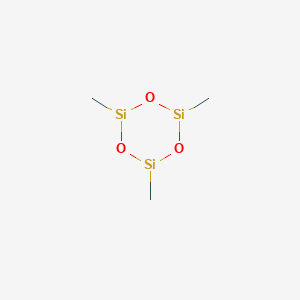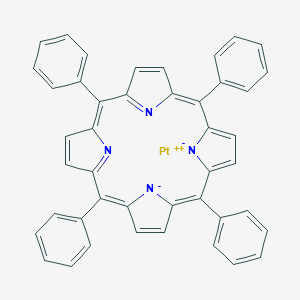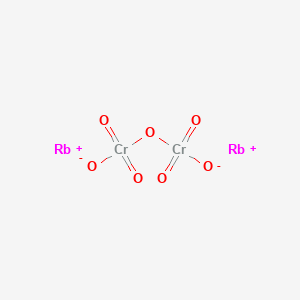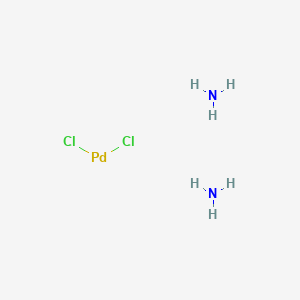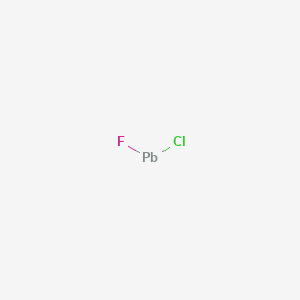
Trisodium hexafluoroaluminate
Overview
Description
Trisodium hexafluoroaluminate, also known as Sodium hexafluoroaluminate or Cryolite, is an inorganic compound with the formula Na3AlF6 . This white solid was discovered in 1799 and is used extensively in the industrial production of aluminium metal . The compound is the sodium (Na+) salt of the hexafluoroaluminate (AlF6) ion .
Synthesis Analysis
Most cryolite is manufactured by a variety of related pathways. One route entails combining sodium aluminate and hydrofluoric acid . Other routes include the reaction of hydrofluoric acid with sodium aluminate, or aluminium fluoride with sodium oxide . Often, hexafluoroaluminic acid, which is recovered from phosphate mining, is the precursor in a two-step process beginning with neutralization with ammonia to give ammonium hexafluoroaluminate .Molecular Structure Analysis
The molecular formula of Trisodium hexafluoroaluminate is AlF6Na3 . Its molecular weight is 209.94 g/mol .Chemical Reactions Analysis
Trisodium hexafluoroaluminate is used as a flux in the electrolysis of aluminium oxides such as bauxite . The conversion of aluminium oxides into metallic aluminium requires that the metal ions be dissolved so that they can accept the electrons provided in the electrolysis cell .Physical And Chemical Properties Analysis
Trisodium hexafluoroaluminate is a snow-white crystalline solid, powder or vitreous mass . It has a density of 2.9 g/mL at 25 °C (lit.) . It is insoluble in water and has a melting point of 1000°C .Scientific Research Applications
Trisodium hexafluoroaluminate, also known as Sodium hexafluoroaluminate or Cryolite, is an inorganic compound with the formula Na3AlF6 . This white solid was discovered in 1799 by Peder Christian Abildgaard . It occurs naturally as the mineral cryolite and is used extensively in the industrial production of aluminium .
-
Industrial Production of Aluminium
- Trisodium hexafluoroaluminate is used extensively in the industrial production of aluminium . The compound is the sodium (Na+) salt of the hexafluoroaluminate (AlF63−) ion .
- In the production of aluminium, a mixture of cryolite and some aluminium trifluoride is used as a solvent for electrolysis of aluminium oxides such as bauxite . The conversion of aluminium oxides into metallic aluminium requires that the metal ions be dissolved so that they can accept the electrons provided in the electrolysis cell . This process requires temperatures approaching 1000 °C to melt .
-
Enamel Whitener and Glass Opacifier
-
Abrasion Processing
- Trisodium hexafluoroaluminate can be used in industrial abrasion processing . This can include low release rate processes such as the cutting of textiles, cutting, machining, or grinding of metal . It can also be used in high release rate processes such as sanding operations or paint stripping by shot-blasting .
-
Source of Fluorides
-
Production of Aluminium Metal (Hall–Héroult process)
-
Mineral Collecting
-
Insecticide for Crops
-
Melting Agent for Ceramic Glaze
-
Production of Electrolyte and Grinding Wheel Ingredients
Safety And Hazards
Trisodium hexafluoroaluminate is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Future Directions
Trisodium hexafluoroaluminate is used extensively in the industrial production of aluminium metal . It is also consumed in the abrasives, ceramic and glass industries . The future directions of Trisodium hexafluoroaluminate could be influenced by advancements in these industries and the development of new synthesis methods or applications.
properties
IUPAC Name |
aluminum;trisodium;hexafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.6FH.3Na/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHXRBDMVPYGJX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF6Na3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.941265 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium hexafluoroaluminate | |
CAS RN |
13775-53-6 | |
| Record name | Aluminate(3-), hexafluoro-, sodium (1:3), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)

